molecular formula C19H29N3O5 B2718794 4-((4-Ethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid CAS No. 1097865-59-2

4-((4-Ethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

Cat. No.: B2718794
CAS No.: 1097865-59-2
M. Wt: 379.457
InChI Key: ATORNAXBLPNBHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Ethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features a complex structure with multiple functional groups, including an ethoxyphenyl group, a morpholinopropyl group, and a butanoic acid moiety, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Ethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid typically involves multi-step organic synthesis. One common synthetic route includes:

    Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyaniline, undergoes a reaction with a suitable acylating agent to form an intermediate compound.

    Introduction of the Morpholinopropyl Group: The intermediate is then reacted with 3-chloropropylmorpholine under basic conditions to introduce the morpholinopropyl group.

    Formation of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Ethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxyphenyl and morpholinopropyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-((4-Ethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((4-Ethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
  • 4-((4-Ethoxyphenyl)amino)-2-((3-piperidinopropyl)amino)-4-oxobutanoic acid
  • 4-((4-Ethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxopentanoic acid

Uniqueness

Compared to similar compounds, 4-((4-Ethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(4-ethoxyanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O5/c1-2-27-16-6-4-15(5-7-16)21-18(23)14-17(19(24)25)20-8-3-9-22-10-12-26-13-11-22/h4-7,17,20H,2-3,8-14H2,1H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATORNAXBLPNBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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